4-Bromo-2,4'-difluoro-1,1'-biphenyl chemical properties
4-Bromo-2,4'-difluoro-1,1'-biphenyl chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 4-Bromo-2,4'-difluoro-1,1'-biphenyl
Abstract
4-Bromo-2,4'-difluoro-1,1'-biphenyl is a halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its structural arrangement, featuring a biphenyl core with fluorine and bromine substituents at specific positions, offers differential reactivity that is highly valuable for constructing complex molecules. The presence of a reactive carbon-bromine bond makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atoms modulate the electronic properties, metabolic stability, and lipophilicity of the resulting compounds. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signatures, synthesis, and core reactivity of this scaffold, with a particular focus on its application in the development of pharmaceuticals and advanced materials. Methodologies for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, are detailed to provide researchers with actionable insights for experimental design.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both storage and reaction environments. 4-Bromo-2,4'-difluoro-1,1'-biphenyl is an organic compound featuring a biphenyl backbone.[1] The key to its utility lies in the specific substitution pattern: a bromine atom at the para-position (4-position) of one phenyl ring and fluorine atoms at the ortho-position (2-position) of the same ring and the para-position (4'-position) of the second ring. This arrangement creates a molecule with distinct electronic and steric properties.
While specific experimental data for the 4-Bromo-2,4'-difluoro isomer is sparse in publicly available literature, we can infer its properties from closely related and well-documented analogues such as 4-Bromo-2-fluoro-1,1'-biphenyl and 4-Bromo-4'-fluoro-1,1'-biphenyl.
Table 1: Physicochemical Properties of 4-Bromo-2,4'-difluoro-1,1'-biphenyl and Related Analogues
| Property | Value (4-Bromo-2,4'-difluoro-1,1'-biphenyl) | Reference Analogue Value |
| CAS Number | 187804-77-9 (for a tetrafluoro analogue, specific CAS not widely cited) | 41604-19-7 (4-Bromo-2-fluoro-)[2][3][4] |
| Molecular Formula | C₁₂H₇BrF₂ | C₁₂H₈BrF (mono-fluoro analogues)[3][5] |
| Molecular Weight | 269.09 g/mol | 251.10 g/mol (mono-fluoro analogues)[5] |
| Appearance | White to Off-White Solid (Predicted) | White to Off-White Solid[3] |
| Melting Point | Not widely reported | 39-41 °C (4-Bromo-2-fluoro-)[6] |
| Boiling Point | Not widely reported | 175 °C at 2 mmHg (4-Bromo-2-fluoro-)[6] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water.[1] | Insoluble in water[6] |
| XLogP3 | ~5.1 (Predicted) | 4.8 (4-Bromo-2-fluoro-)[5] |
The introduction of the second fluorine atom at the 4'-position is expected to slightly increase the molecular weight and potentially influence the crystal packing, which would alter the melting point compared to its mono-fluorinated counterparts. The high XLogP3 value indicates significant lipophilicity, a common feature of poly-halogenated aromatic systems.
Spectroscopic Characterization
Definitive identification of 4-Bromo-2,4'-difluoro-1,1'-biphenyl relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum is expected to be complex due to hydrogen-fluorine (H-F) coupling. The aromatic region (typically 7.0-7.8 ppm) will show a series of multiplets. The fluorine at the 2-position will induce significant ortho and meta coupling to adjacent protons.
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¹³C NMR : The carbon spectrum will display 12 distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-250 Hz, which is a diagnostic feature. Smaller two- and three-bond couplings will also be observed.
-
¹⁹F NMR : This is a crucial technique for fluorinated compounds. Two distinct signals are expected, one for the fluorine at the 2-position and one for the fluorine at the 4'-position, each coupling to nearby protons.
-
-
Mass Spectrometry (MS) :
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 268 and 270).
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Synthesis and Manufacturing Insights
The synthesis of substituted biphenyls like 4-Bromo-2,4'-difluoro-1,1'-biphenyl typically relies on modern cross-coupling chemistry or classical methods involving diazonium salts. A plausible and industrially relevant synthetic route can be adapted from established procedures for similar molecules.[7]
A common approach involves the bromination of a fluorinated aniline precursor, followed by a diazotization and subsequent coupling reaction.
Proposed Synthetic Pathway:
-
Bromination of 2,4'-Difluoroaniline : This step would likely be challenging due to the need for regioselective bromination. A more controlled approach starts with a pre-functionalized precursor.
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Synthesis from o-Fluoroaniline : A more practical route involves the bromination of o-fluoroaniline to yield 4-bromo-2-fluoroaniline. This intermediate can then undergo a Gomberg-Bachmann or related diazonium reaction with fluorobenzene to construct the biphenyl linkage.
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Palladium-Catalyzed Cross-Coupling : The most versatile method would be a Suzuki-Miyaura coupling between 1,4-dibromo-2-fluorobenzene and 4-fluorophenylboronic acid. This allows for precise control over the final structure.
A patent for the synthesis of the related 4-bromo-2-fluorobiphenyl highlights a method starting from o-fluoroaniline, which is brominated using bromine and a phase-transfer catalyst, followed by diazotization and a coupling reaction.[7] This underscores the industrial feasibility of such pathways.
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 4-Bromo-2,4'-difluoro-1,1'-biphenyl is dominated by the differential reactivity of its carbon-halogen bonds. Under the conditions of palladium-catalyzed cross-coupling, the C-Br bond is significantly more reactive than the C-F bonds. This selectivity is the cornerstone of its application as a building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8][9] In this reaction, the C-Br bond of 4-Bromo-2,4'-difluoro-1,1'-biphenyl readily couples with a variety of organoboron reagents (e.g., boronic acids or esters) to generate more complex poly-aromatic or heteroaromatic structures.[10]
The reaction is catalyzed by a Palladium(0) species and requires a base to activate the boronic acid for transmetalation.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Explanatory Insight : The choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator; it forms a boronate species [Ar'B(OR)₂(OH)]⁻, which is more nucleophilic and facilitates the transmetalation step.
Buchwald-Hartwig Amination
For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[11][12] This palladium-catalyzed reaction couples the C-Br bond with a primary or secondary amine.
This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Explanatory Insight : The mechanism proceeds via oxidative addition, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[11] The final, often rate-limiting, step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of both the phosphine ligand and the base is crucial to prevent catalyst decomposition and promote the desired reaction pathway.
Experimental Protocols: A Practical Workflow
Executing a successful cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions, as the palladium catalysts are sensitive to oxygen.
Caption: Standard laboratory workflow for a cross-coupling reaction.
Applications and Significance
The primary value of 4-Bromo-2,4'-difluoro-1,1'-biphenyl lies in its role as a key intermediate.[3][6]
-
Pharmaceuticals : It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[3][6] The difluorobiphenyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.
-
Materials Science : Fluorinated biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced polymers. The specific substitution pattern influences the electronic and physical properties of these materials.
Safety and Handling
As with many halogenated organic compounds, proper handling of 4-Bromo-2,4'-difluoro-1,1'-biphenyl is essential.[1]
-
Hazard Classification : Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin and serious eye irritation, and be very toxic to aquatic life with long-lasting effects.[14]
-
Handling Precautions :
-
Use in a well-ventilated area or a chemical fume hood.[15]
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Prevent spillage from entering drains or water courses.
-
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid Measures :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin : Remove contaminated clothing and flush skin with plenty of water. Seek medical attention if irritation develops.[14]
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[14][16]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
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Chemwatch. GHS Safety Data Sheet for 4-BROMO-2-FLUOROBIPHENYL. [Link]
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Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]
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PubChem. 4-Bromo-2,4'-bis(methoxycarbonyl)diphenyl sulfone. [Link]
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